molecular formula C6H7FN2 B3187782 2-Fluoro-5-methylpyridin-3-amine CAS No. 173435-33-1

2-Fluoro-5-methylpyridin-3-amine

Cat. No.: B3187782
CAS No.: 173435-33-1
M. Wt: 126.13 g/mol
InChI Key: ALBXVKCSHDJFNY-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridin-3-amine is a fluorinated pyridine derivative This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and an amine group on the pyridine ring

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-methylpyridin-3-amine is the potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons.

Mode of Action

This compound acts as a K+ channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

The compound’s action on K+ channels affects the neuronal signaling pathways . By blocking the K+ channels, it prevents the efflux of K+ ions, thereby enhancing the conduction of nerve impulses .

Pharmacokinetics

This compound exhibits good physicochemical properties. It is more lipophilic (logD = 0.664 ± 0.005) and slightly more basic (pKa = 7.46 ± 0.01) compared to similar compounds . This suggests that it may have good absorption and distribution characteristics, potentially leading to improved bioavailability. Additionally, it is more stable towards oxidation by the cytochrome P450 enzyme CYP2E1 , which is responsible for the metabolism of similar compounds. This could result in a longer half-life and increased duration of action.

Result of Action

The blocking of K+ channels and enhancement of nerve impulse conduction by this compound could lead to improved neuronal communication. This might be particularly beneficial in conditions where normal nerve conduction is impaired, such as multiple sclerosis .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methylpyridin-3-amine has been identified as a novel potassium channel blocker . It interacts with potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction .

Cellular Effects

The compound’s influence on cell function is primarily through its interaction with potassium channels. By blocking these channels, this compound can enhance impulse conduction, potentially influencing cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to exposed potassium channels in demyelinated axons . This binding reduces the leakage of intracellular potassium, thereby enhancing impulse conduction .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and slower oxidation by the cytochrome P450 enzyme CYP2E1 compared to other similar compounds . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed in the available literature, its parent compound, 4-aminopyridine, has been used in animal models to study demyelinated lesions .

Metabolic Pathways

It is known to be more stable towards oxidation by the cytochrome P450 enzyme CYP2E1 .

Subcellular Localization

Given its role as a potassium channel blocker, it is likely to be localized where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylpyridin-3-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction of 2-chloro-5-methylpyridine with a suitable fluorinating agent, such as potassium fluoride, under anhydrous conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Another method involves the direct fluorination of 5-methylpyridin-3-amine using elemental fluorine or a fluorine-containing reagent. This approach requires careful control of reaction conditions to avoid over-fluorination and to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Coupling Reactions: Palladium catalyst with arylboronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 2-Fluoro-5-carboxypyridin-3-amine.

    Reduction: this compound derivatives with reduced functional groups.

    Coupling Reactions: Biaryl derivatives with diverse functional groups.

Scientific Research Applications

2-Fluoro-5-methylpyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the performance and stability of these products.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the methyl group, resulting in different reactivity and applications.

    5-Methylpyridin-3-amine: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    2-Chloro-5-methylpyridin-3-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness

2-Fluoro-5-methylpyridin-3-amine is unique due to the combined presence of both a fluorine atom and a methyl group on the pyridine ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical and biological applications. The fluorine atom enhances the compound’s stability and binding affinity, while the methyl group influences its solubility and reactivity.

Properties

IUPAC Name

2-fluoro-5-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBXVKCSHDJFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302236
Record name 2-Fluoro-5-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173435-33-1
Record name 2-Fluoro-5-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173435-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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